2-[3-(Trifluoromethyl)cyclohexyl]acetic acid 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 120976-33-2
VCID: VC20870712
InChI: InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14)
SMILES: C1CC(CC(C1)C(F)(F)F)CC(=O)O
Molecular Formula: C9H13F3O2
Molecular Weight: 210.19 g/mol

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid

CAS No.: 120976-33-2

Cat. No.: VC20870712

Molecular Formula: C9H13F3O2

Molecular Weight: 210.19 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid - 120976-33-2

Specification

CAS No. 120976-33-2
Molecular Formula C9H13F3O2
Molecular Weight 210.19 g/mol
IUPAC Name 2-[3-(trifluoromethyl)cyclohexyl]acetic acid
Standard InChI InChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14)
Standard InChI Key BUJBAYNWPMAINK-UHFFFAOYSA-N
SMILES C1CC(CC(C1)C(F)(F)F)CC(=O)O
Canonical SMILES C1CC(CC(C1)C(F)(F)F)CC(=O)O

Introduction

Physical and Chemical Properties

2-[3-(Trifluoromethyl)cyclohexyl]acetic acid is identified by the CAS number 120976-33-2 and possesses distinct physical and chemical properties that characterize its behavior in various environments. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid

PropertyValue
CAS Number120976-33-2
Molecular FormulaC₉H₁₃F₃O₂
Molecular Weight210.19400 g/mol
Exact Mass210.08700
Boiling Point122°C at 0.8mm Hg
PSA37.30000
Physical StateNot specified in literature
SolubilityData not available in current literature

The compound's molecular structure includes a cyclohexyl ring with a trifluoromethyl (CF₃) group at the 3-position and an acetic acid moiety attached to the ring . The presence of the trifluoromethyl group significantly influences its physical properties, particularly by affecting the compound's lipophilicity and metabolic stability . These characteristics make it potentially valuable in drug development contexts where such properties are often desirable.

Chemical Structure and Identification

IUPAC Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-[3-(trifluoromethyl)cyclohexyl]acetic acid. Alternative names include:

  • 3-(Trifluoromethyl)cyclohexaneacetic acid

  • Cyclohexaneacetic acid, 3-(trifluoromethyl)-

  • 3-(Trifluoromethyl)cyclohexylacetic acid

The compound's structure features a cyclohexyl ring with a trifluoromethyl (CF₃) substituent at the 3-position. An acetic acid group (CH₂COOH) is attached to the cyclohexyl ring, forming the complete molecule.

Structure Identification Data

Table 2 provides the structure identification data for the compound:

IdentifierValue
Standard InChIInChI=1S/C9H13F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h6-7H,1-5H2,(H,13,14)
Standard InChIKeyBUJBAYNWPMAINK-UHFFFAOYSA-N
SMILESC1CC(CC(C1)C(F)(F)F)CC(=O)O
Canonical SMILESC1CC(CC(C1)C(F)(F)F)CC(=O)O
PubChem Compound ID14424170

The compound exists as a mixture of isomers due to the presence of stereogenic centers in the cyclohexyl ring . This stereochemical complexity adds an important dimension to its potential applications and reactivity patterns.

Reactivity and Chemical Behavior

The chemical behavior of 2-[3-(trifluoromethyl)cyclohexyl]acetic acid is significantly influenced by both the carboxylic acid functionality and the trifluoromethyl group. The compound can participate in various chemical reactions typical of carboxylic acids while also displaying reactivity patterns influenced by the electron-withdrawing trifluoromethyl group.

Common Reactions

Based on its chemical structure, 2-[3-(trifluoromethyl)cyclohexyl]acetic acid can participate in several typical reactions:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, a reaction that may be catalyzed by acids or proceed via activation of the carboxylic acid.

  • Amidation: The compound can react with amines to form amides, which is particularly relevant for potential applications in peptide synthesis and pharmaceutical development.

  • Decarboxylation: Under appropriate conditions, the compound may undergo decarboxylation reactions, though the presence of the trifluoromethyl group may influence the required conditions and reaction kinetics.

The presence of the trifluoromethyl group, known for its strong electron-withdrawing properties, likely affects the acidity of the carboxylic acid group, potentially making it more acidic compared to similar compounds without this substituent. This increased acidity could enhance its reactivity in certain contexts, particularly in reactions where proton transfer is a key step.

Applications and Research

Pharmaceutical Applications

Compounds containing trifluoromethyl groups are frequently used in pharmaceutical development due to several advantageous properties:

  • Metabolic Stability: The trifluoromethyl group is generally considered metabolically stable, making it valuable for enhancing the in vivo half-life of drug candidates .

  • Lipophilicity Modulation: The CF₃ group can increase lipophilicity, potentially enhancing membrane permeability of drug molecules .

  • Binding Affinity Enhancement: The unique electronic properties of the trifluoromethyl group can improve binding interactions with target proteins .

Chemical Research

The compound may serve as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules containing the trifluoromethyl-cyclohexyl moiety. Its carboxylic acid functionality provides a convenient handle for further derivatization through various transformations.

Related Compounds

Several compounds structurally related to 2-[3-(trifluoromethyl)cyclohexyl]acetic acid have been reported in the literature, expanding the family of trifluoromethylated cyclohexyl derivatives.

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